![molecular formula C18H20N6O3S B2483548 3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034465-77-3](/img/structure/B2483548.png)
3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds like pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones often involves multicomponent reactions, as demonstrated in a water-mediated and catalyst-free method for synthesizing a new series of functionalized pyrimidine diones. This method highlights the clean reaction profiles, operational simplicity, and good to excellent yields, which are critical for synthesizing compounds with similar complexity (Brahmachari, Nayek, Karmakar, Nurjamal, Chandra, & Bhowmick, 2020).
Molecular Structure Analysis
The molecular structure of complex heterocycles can be established via elemental analysis and spectral data. For instance, the novel pyrazolo[4,3-c]pyridine derivatives were characterized using such methods, indicating the importance of spectral analysis in confirming the structure of newly synthesized compounds (Metwally & Deeb, 2018).
Chemical Reactions and Properties
Heterocyclic compounds like pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones participate in various chemical reactions, forming new bonds and structures. The domino reaction of acyclic α,α‐Dialkenoylketene S,S‐acetals and diamines efficiently synthesizes tetracyclic thieno[2,3‐b]thiopyran‐fused imidazo[1,2‐a]pyridine/pyrido[1,2‐a]pyrimidines, illustrating the compound's reactivity and potential for generating diverse structures (Liang, Zhang, Tan, & Liu, 2006).
Physical Properties Analysis
The solubility, permeability, and intrinsic clearance values of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones can vary significantly, reflecting the broad range in their biopharmaceutical properties. This variability is crucial for understanding the physical properties and potential applications of such compounds (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).
Scientific Research Applications
Synthesis and Biological Evaluation
Antiviral and Antitumor Activities : Compounds related to the thiadiazole and pyridine moieties have been synthesized and screened for their antiviral and antitumor activities. For example, certain α, β-unsaturated ketones and their corresponding fused pyridines showed activity against herpes simplex virus-1 and human immunodeficiency virus-1, with broad spectrum antitumor activity observed in some derivatives (El-Subbagh et al., 2000).
Antimicrobial Activity : Synthesis of thiazolidine-2,4-diones and their derivatives demonstrated good antibacterial activity against gram-positive bacteria and excellent antifungal activity against Aspergillus species. This highlights the potential use of these compounds in developing new antimicrobial agents (Prakash et al., 2011).
Cytotoxicity and Anticancer Activity : Another study synthesized N-substituted indole derivatives showing significant anticancer activity against the MCF-7 human breast cancer cell line. This suggests the potential therapeutic applications of these compounds in cancer treatment (Kumar and Sharma, 2022).
Molecular Docking and Synthesis for Anticancer Activity
- Molecular Docking Study and Cytotoxicity Evaluation : Pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives were synthesized and showed remarkable anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines. Molecular docking studies helped establish the binding modes of these compounds, indicating their potential as cancer therapeutics (Abouzied et al., 2022).
Insecticidal Activities
- Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety were synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research opens up possibilities for developing new insecticides based on similar chemical structures (Fadda et al., 2017).
properties
IUPAC Name |
3-[1-(4-propylthiadiazole-5-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-2-4-13-14(28-22-21-13)17(26)23-9-6-11(7-10-23)24-16(25)12-5-3-8-19-15(12)20-18(24)27/h3,5,8,11H,2,4,6-7,9-10H2,1H3,(H,19,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFLLMVPSCWZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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